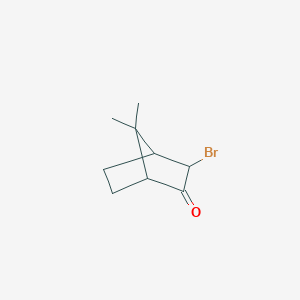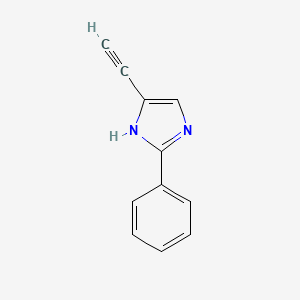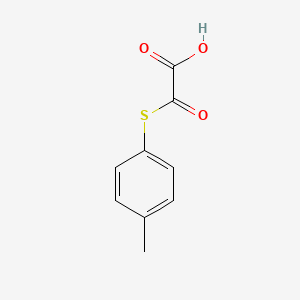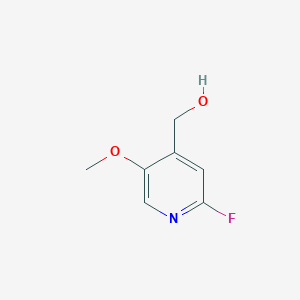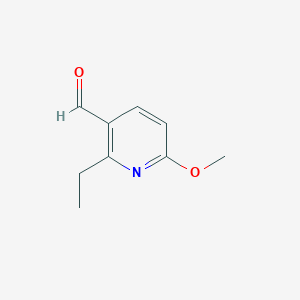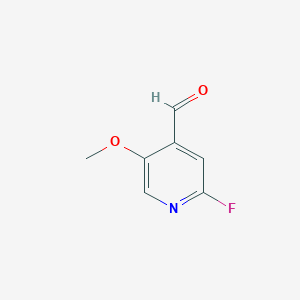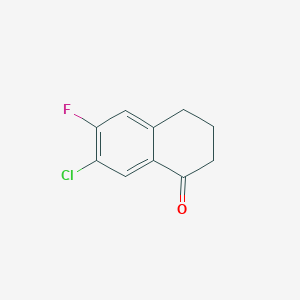
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a colorless crystalline solid with a molecular weight of 201.55 g/mol. It is an organic compound with a unique structure consisting of a seven-membered ring, containing six carbon atoms and one nitrogen atom, and two hydrogens attached to the ring. The compound is of interest to scientists due to its potential for use in a variety of applications. Synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is relatively straightforward, and its unique structure makes it attractive for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is of interest to scientists due to its potential for use in a variety of research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of certain drugs. It has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs and in the synthesis of nucleotides. In addition, it has been used as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription.
Wirkmechanismus
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2C19, dihydrofolate reductase, and topoisomerase II. In addition, it has been shown to inhibit the growth of certain tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it attractive for a variety of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and other compounds on the body.
The main limitation of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is its potential toxicity. It has been shown to be toxic to certain cell lines, and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to further investigate its potential toxicity and its effects on different cell lines. Additionally, further research could be done to explore its potential for use in drug development, as well as its potential for use as a diagnostic tool. Additionally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds. Finally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds.
Synthesemethoden
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized through a two-step process involving the reaction of 1,2-dichloro-4-fluoro-benzene with sodium hydroxide to form the intermediate 1,2-dichloro-3,4-dihydronaphthalen-1(2H)-one, followed by the reaction of the intermediate with chlorine gas to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0°C. The reaction is complete after 1-2 hours.
Eigenschaften
IUPAC Name |
7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHGZGQWUYGBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

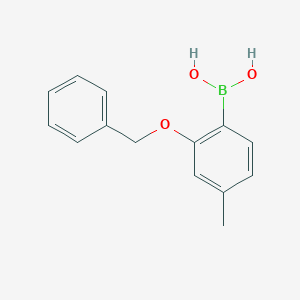

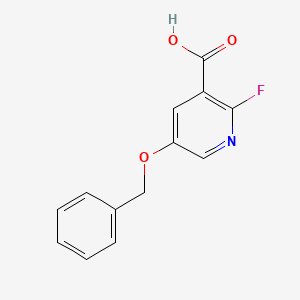
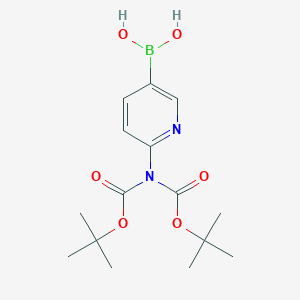
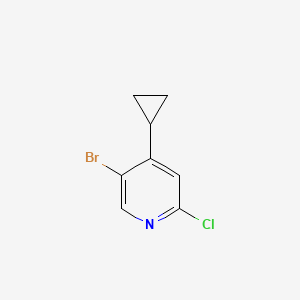
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

